molecular formula C17H17N3O2 B7176579 N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide

Cat. No.: B7176579
M. Wt: 295.34 g/mol
InChI Key: PCCJLOBNIARTKU-UHFFFAOYSA-N
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Description

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuran ring fused with a pyridine ring, which is further substituted with a dimethylamino group

Properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20(2)16-12(6-5-9-18-16)10-19-17(21)14-11-22-15-8-4-3-7-13(14)15/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCJLOBNIARTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)C2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds with potential biological activity.

    Material Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzothiophene-3-carboxamide: Contains a benzothiophene ring instead of a benzofuran ring.

Uniqueness

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern and the presence of both a benzofuran and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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